Diethyl 2-cyano-2-isobutylsuccinate
Description
Diethyl 2-cyano-2-isobutylsuccinate is a substituted succinate ester featuring a cyano (-CN) group and an isobutyl (-CH₂CH(CH₃)₂) moiety at the 2-position of the succinate backbone. Such compounds are often intermediates in pharmaceuticals or agrochemicals due to their functional versatility .
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
diethyl 2-cyano-2-(2-methylpropyl)butanedioate |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)8-13(9-14,7-10(3)4)12(16)18-6-2/h10H,5-8H2,1-4H3 |
InChI Key |
NENOICKNJDFYMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(C)C)(C#N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to Diethyl 2-cyano-2-isobutylsuccinate
Two main synthetic routes have been reported for the preparation of this compound:
Alkylation of Cyanoacetic Acid Ethyl Ester Followed by Condensation
Step 1: Preparation of 2-cyano-4-methylpentanoic acid ethyl ester
Cyanoacetic acid ethyl ester is reacted with 1-bromo-2-methylpropane or alternatively condensed with 2-methyl-propionaldehyde in the presence of catalysts such as piperidinium acetate or sodium hydride in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethoxyethane (DME). This step yields 2-cyano-4-methylpentanoic acid ethyl ester (intermediate) with high efficiency.Step 2: Reaction with Halo Acetic Acid Ethyl Ester
The intermediate is further reacted with halo acetic acid ethyl ester (chloroacetic acid ethyl ester preferred) in the presence of bases such as sodium hydride or potassium carbonate in solvents like dimethoxyethane or DMF. This reaction proceeds at temperatures ranging from 10 to 80 °C, preferably 50 to 60 °C, to yield this compound.
Reaction Conditions and Catalysts
| Parameter | Details |
|---|---|
| Base Used | Potassium carbonate, sodium carbonate, cesium carbonate (preferably cesium carbonate), sodium hydride |
| Solvents | N,N-dimethylformamide, dimethoxyethane, dimethyl sulfoxide, tetrahydrofuran, 1,4-dioxane |
| Preferred Solvent | Dimethyl sulfoxide (DMSO) and dimethoxyethane |
| Temperature Range | 10–80 °C (alkylation step), preferably 50–60 °C; 140–180 °C (decarboxylation step), preferably 150–160 °C |
| Reaction Time | Typically 1–4 hours depending on step and scale |
| Atmosphere | Nitrogen atmosphere to prevent oxidation |
Green and Solvent-Free Methods
Recent improvements have focused on solvent-free or minimal solvent processes to enhance the "greenness" of the synthesis:
Alkylation reactions have been successfully conducted without solvents using cesium carbonate as the base, improving atom economy and reducing environmental impact.
Use of cesium carbonate and cesium chloride in dimethyl sulfoxide for the synthesis and subsequent transformations has been demonstrated to be efficient and eco-friendly.
Decarboxylation and Further Transformations
This compound undergoes decarboxylation to form 3-cyano-5-methyl-hexanoic acid ethyl ester, an important intermediate for (S)-pregabalin synthesis:
Decarboxylation is typically carried out in the presence of mineral acids like sulfuric acid or base-catalyzed methods in organic solvents such as ethyl acetate or dimethyl sulfoxide.
The reaction temperature for decarboxylation ranges from 70–80 °C (acid catalyzed) to 140–180 °C (base catalyzed), with potassium chloride or sodium chloride facilitating the process.
Representative Experimental Procedure
An example synthesis from literature:
| Component | Quantity | Role/Function |
|---|---|---|
| This compound | 102 g | Starting material |
| Potassium chloride | 32.5 g | Salt for decarboxylation |
| Dimethyl sulfoxide | 500 mL | Solvent |
| Water | 7.5 mL | Co-solvent |
| Methyl tert-butyl ether | 200 mL | Extraction solvent |
The mixture is heated at 170 °C for 4 hours under stirring, monitored by TLC for completion.
After cooling to 40–50 °C, methyl tert-butyl ether is added, followed by gradual addition of water at 0–5 °C to separate phases.
The aqueous phase is extracted multiple times with methyl tert-butyl ether to isolate the product.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Key Notes |
|---|---|---|---|---|
| Alkylation of cyanoacetic acid ethyl ester | Sodium hydride, 1-bromo-2-methylpropane or 2-methyl-propionaldehyde | DMF, DME | 10–80 (50–60) | Controlled addition, nitrogen atmosphere |
| Condensation with halo acetic acid ethyl ester | Sodium hydride, chloroacetic acid ethyl ester | DMF, DME | 10–80 (50–60) | Polar aprotic solvent preferred |
| Decarboxylation | Potassium chloride, sulfuric acid (acid catalyzed) or base catalysis | DMSO, ethyl acetate | 70–180 (preferably 140–160) | Monitored by TLC, phase separation steps |
| Solvent-free alkylation | Cesium carbonate, haloalkane | None or minimal solvent | 50–60 | Green chemistry approach |
Research Findings and Industrial Relevance
The use of cesium carbonate as a base in solvent-free conditions significantly improves the environmental profile of the synthesis while maintaining high yields and purity.
Dimethyl sulfoxide is favored as a solvent for its ability to dissolve both inorganic salts and organic substrates, facilitating smooth reaction progress and efficient decarboxylation.
The processes have been scaled up to industrial levels, demonstrating reproducibility and cost efficiency, which is critical for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-cyano-2-isobutylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to diethyl 2-carboxy-2-isobutylsuccinate.
Reduction: Reduction can yield diethyl 2-amino-2-isobutylsuccinate.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-cyano-2-isobutylsuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound is used in the production of polymers and as a component in catalysts for polymerization reactions
Mechanism of Action
The mechanism of action of diethyl 2-cyano-2-isobutylsuccinate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These reactions can lead to the formation of active intermediates that interact with biological molecules or catalyze specific reactions in industrial processes .
Comparison with Similar Compounds
Diethyl Succinate
- Structure : C₈H₁₄O₄, featuring two ethyl ester groups.
- Properties :
- Applications : Used as a flavoring agent (FEMA 2377) and in fragrances due to its pleasant odor .
- Comparison: Unlike Diethyl 2-cyano-2-isobutylsuccinate, diethyl succinate lacks polar substituents, resulting in lower reactivity and broader use in food and cosmetics.
Dimethyl 2-Oxosuccinate
- Structure : C₆H₈O₅, with a ketone (oxo) group at the 2-position.
- Properties :
- Applications : Likely used in organic synthesis for condensation reactions.
- Comparison: The oxo group increases electrophilicity compared to the cyano group in this compound, which may favor different reaction pathways (e.g., nucleophilic addition vs. hydrolysis).
Sodium Sulfosuccinate
- Structure : Ionic sulfonate derivative (e.g., C₁₂H₂₀Na₂O₇S).
- Properties :
- Applications : Medical laxatives and industrial emulsifiers.
- Comparison: The ionic nature of sulfosuccinates contrasts with the non-ionic, hydrophobic isobutyl group in this compound, limiting its utility in aqueous systems.
Di-tert-Butyl 2-Isocyanosuccinate
- Structure: Contains an isocyano (-NC) group, a highly reactive functional group.
- Properties: Isocyano groups participate in click chemistry and metal coordination .
- Applications : Specialty synthesis, including peptidomimetics.
- Comparison: The isocyano group’s reactivity exceeds that of the cyano group, making it unsuitable for applications requiring stability.
Data Table: Comparative Analysis
Key Findings
Structural Influence: The cyano group in this compound enhances polarity compared to diethyl succinate but reduces solubility relative to ionic sulfosuccinates.
Reactivity: The compound’s reactivity lies between that of oxo- and isocyano-substituted analogs, making it suitable for controlled hydrolysis or nucleophilic substitution.
Applications : Its steric and electronic profile suggests niche use in drug synthesis, contrasting with the broader industrial roles of diethyl succinate and sodium sulfosuccinate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
